Cas no 10075-78-2 (2,7-Bis-(methylthio)naphthalene)

2,7-Bis-(methylthio)naphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene,2,7-bis(methylthio)-
- 2,7-Bis-(methylthio)naphthalene
- 2,7-bis(methylsulfanyl)naphthalene
- 2,7-Bis(methylthio)naphthalene
- 10075-78-2
- AKOS015852529
- Naphthalene, 2,7-bis(methylthio)-
- SCHEMBL21551821
- DTXSID30649845
- FT-0677513
-
- MDL: MFCD06656542
- インチ: InChI=1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3
- InChIKey: SHZPAHLHBNVKJI-UHFFFAOYSA-N
- ほほえんだ: CSC1=CC=C2C=CC(=CC2=C1)SC
計算された属性
- せいみつぶんしりょう: 220.03800
- どういたいしつりょう: 220.03804273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.19
- ふってん: 375.8ºC at 760 mmHg
- フラッシュポイント: 190.1 ºC
- 屈折率: 1.677
- PSA: 50.60000
- LogP: 4.28360
2,7-Bis-(methylthio)naphthalene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
2,7-Bis-(methylthio)naphthalene 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2,7-Bis-(methylthio)naphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B486848-1mg |
2,7-Bis-(methylthio)naphthalene |
10075-78-2 | 1mg |
$ 50.00 | 2022-06-07 | ||
TRC | B486848-2mg |
2,7-Bis-(methylthio)naphthalene |
10075-78-2 | 2mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016609-100mg |
2,7-Bis-(methylthio)naphthalene |
10075-78-2 | 98% | 100mg |
1966CNY | 2021-05-07 | |
A2B Chem LLC | AA03406-100mg |
Naphthalene, 2,7-bis(methylthio)- |
10075-78-2 | 98% | 100mg |
$193.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016609-100mg |
2,7-Bis-(methylthio)naphthalene |
10075-78-2 | 98% | 100mg |
1966.0CNY | 2021-07-13 | |
TRC | B486848-10mg |
2,7-Bis-(methylthio)naphthalene |
10075-78-2 | 10mg |
$ 95.00 | 2022-06-07 |
2,7-Bis-(methylthio)naphthalene 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
2,7-Bis-(methylthio)naphthaleneに関する追加情報
2,7-Bis-(methylthio)naphthalene: A Comprehensive Overview
2,7-Bis-(methylthio)naphthalene, also known by its CAS registry number CAS No. 10075-78-2, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two methylthio groups attached at the 2 and 7 positions. The structure of 2,7-Bis-(methylthio)naphthalene is characterized by its rigid aromatic framework and the presence of sulfur-containing substituents, which impart unique electronic and chemical properties to the molecule.
The synthesis of 2,7-Bis-(methylthio)naphthalene typically involves the substitution of hydrogen atoms on the naphthalene ring with methylthio groups. This process can be achieved through various methods, including nucleophilic aromatic substitution or coupling reactions. The choice of synthetic route depends on the specific conditions and reagents used, as well as the desired purity and yield of the final product.
2,7-Bis-(methylthio)naphthalene has been studied extensively for its potential applications in materials science. The compound exhibits interesting electronic properties due to the conjugation within the naphthalene ring system and the electron-donating effects of the methylthio groups. These properties make it a promising candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or organic photovoltaic devices. Recent research has focused on optimizing the electronic characteristics of this compound to enhance its performance in these applications.
In addition to its electronic properties, 2,7-Bis-(methylthio)naphthalene has also been explored for its potential in drug design. The sulfur-containing substituents can interact with biological systems in specific ways, making this compound a valuable starting material for medicinal chemistry research. Studies have shown that derivatives of this compound may exhibit bioactivity against certain diseases, including cancer and inflammatory conditions.
The physical properties of 2,7-Bis-(methylthio)naphthalene are also worth noting. The compound is typically a solid at room temperature with a melting point around 150°C. It is sparingly soluble in water but dissolves well in organic solvents such as dichloromethane and THF. These solubility characteristics are important for its use in various chemical reactions and applications.
Recent advancements in computational chemistry have provided deeper insights into the structure-property relationships of 2,7-Bis-(methylthio)naphthalene. By using quantum mechanical calculations and molecular modeling techniques, researchers have been able to predict the electronic behavior of this compound under different conditions. These studies have highlighted the importance of the methylthio groups in modulating the electronic properties of the naphthalene framework.
In conclusion, 2,7-Bis-(methylthio)naphthalene, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its potential applications in organic electronics, drug design, and materials science make it a valuable compound for both academic and industrial investigations.
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